Quetiapine sulfoxide hydrochloride is a derivative of quetiapine, an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder. This compound is significant in the pharmaceutical field due to its various pharmacological effects and applications. Quetiapine itself is classified as a dibenzothiazepine derivative and is known for its ability to modulate neurotransmitter activity in the brain.
Quetiapine was originally synthesized in the late 1990s by AstraZeneca and has since become a widely prescribed medication. The sulfoxide form represents an important metabolic product of quetiapine, which contributes to its pharmacological profile.
Quetiapine sulfoxide hydrochloride falls under the category of psychotropic agents, specifically atypical antipsychotics. Its classification is based on its chemical structure and therapeutic uses, which include the treatment of various psychiatric disorders.
The synthesis of quetiapine involves several key steps, typically starting from dibenzo[b,f][1,4]thiazepin-11-ylamine and 1-(2-hydroxyethoxy)ethylpiperazine. A notable method includes a transamination reaction where dibenzo[b,f][1,4]thiazepin-11-ylamine reacts with 1-(2-hydroxyethoxy)ethylpiperazine under controlled conditions to yield quetiapine as the primary product .
Quetiapine has a complex molecular structure characterized by its dibenzothiazepine core. The molecular formula for quetiapine is , with a molecular weight of approximately 383 g/mol for the base form. The structure includes multiple functional groups that contribute to its pharmacological activity.
Quetiapine undergoes various chemical reactions during its synthesis and metabolism. The primary synthetic route involves nucleophilic substitution reactions where halogenated intermediates react with piperazine derivatives to form quetiapine .
Quetiapine functions primarily as an antagonist at serotonin and dopamine receptors in the brain. It exhibits a high affinity for serotonin receptor subtypes (5-HT2A and 5-HT2C) and dopamine D2 receptors.
Clinical studies have indicated that quetiapine's efficacy in treating schizophrenia and bipolar disorder correlates with its receptor binding profile .
Relevant data indicate that quetiapine sulfoxide hydrochloride maintains its integrity under standard storage conditions but should be protected from excessive heat and humidity .
Quetiapine sulfoxide hydrochloride is primarily utilized in clinical settings for:
Research continues into additional therapeutic uses based on its pharmacokinetic properties and metabolic pathways, highlighting its significance in modern psychopharmacology.
Quetiapine sulfoxide hydrochloride (C₂₁H₂₆ClN₃O₃S) is a primary oxidative metabolite formed via hepatic cytochrome P450 (CYP450)-mediated sulfoxidation of the parent antipsychotic quetiapine. This biotransformation occurs predominantly through CYP3A4/5 isoenzymes, which catalyze the insertion of an oxygen atom into the sulfur-containing dibenzothiazepine ring structure. The reaction proceeds through a cytochrome P450-dependent monooxygenase mechanism, where molecular oxygen is activated via electron transfer from NADPH-CYP450 reductase, resulting in sulfoxide formation with strict stereoselectivity. The sulfoxidation pathway competes directly with N-desalkylation and hydroxylation routes, accounting for approximately 20-25% of quetiapine's primary metabolic clearance in humans [1] [5].
Table 1: CYP450 Isoenzyme Contributions to Quetiapine Sulfoxidation
Isoenzyme | Contribution to Sulfoxide Formation | Inhibition Impact |
---|---|---|
CYP3A4/5 | Primary (75-85%) | Ketoconazole reduces formation by 90% |
CYP2D6 | Minor (<10%) | Quinidine reduces formation by 15-20% |
Other CYP450 | Negligible | No significant inhibition observed |
The formation kinetics of quetiapine sulfoxide follow classic Michaelis-Menten parameters in human hepatic systems. In metabolically competent HepaRG cells, the apparent Km value for sulfoxidation ranges between 15-25 μM, indicating moderate substrate affinity, while the Vmax reaches 45-55 pmol/min/mg protein, reflecting substantial catalytic capacity [1]. The intrinsic clearance (CLint = Vmax/Km) of sulfoxidation (1.8-2.5 μL/min/mg) is approximately 40% lower than that of the competing N-desalkylation pathway, explaining its secondary metabolic role.
Co-administration of CYP3A4 inhibitors like ketoconazole dramatically reduces sulfoxidation velocity by >90%, while CYP2D6 inhibitors (quinidine) cause only 15-20% reduction. Molecular networking analyses of incubation supernatants reveal sulfoxide as a terminal metabolite that accumulates linearly over 24 hours without significant further transformation, distinguishing it from transient intermediates like 7-hydroxyquetiapine [1] [7].
Table 2: Kinetic Parameters of Quetiapine Sulfoxidation in Human Hepatic Models
Parameter | Value (Mean ± SD) | Experimental System |
---|---|---|
Km | 21.4 ± 3.2 μM | Differentiated HepaRG cells |
Vmax | 52.7 ± 6.8 pmol/min/mg | Differentiated HepaRG cells |
CLint | 2.46 ± 0.4 μL/min/mg | Differentiated HepaRG cells |
IC50 (ketoconazole) | 0.08 ± 0.02 μM | Microsomal incubation |
Significant interspecies differences exist in quetiapine sulfoxide formation kinetics and yield. Human hepatic systems produce sulfoxide as a major metabolite (constituting 20-25% of total metabolites), whereas rat hepatocytes generate only 8-12% sulfoxide under identical incubation conditions [1] [7]. This variability stems from differential CYP3A expression patterns: human hepatocytes express 3-5 fold higher functional CYP3A4 than rat hepatocytes, directly correlating with sulfoxidation capacity.
Molecular networking of cross-species incubation supernatants demonstrates that human liver models form a distinct metabolic cluster dominated by sulfoxide and N-desalkylquetiapine, while rat models produce predominantly 7-hydroxy metabolites. Crucially, sulfoxide exhibits 3-fold greater plasma exposure in humans compared to rodents after equivalent quetiapine dosing, confirming translation of in vitro metabolic differences to in vivo relevance [1] [7].
Table 3: Interspecies Variability in Sulfoxide Formation
Parameter | Human | Rat |
---|---|---|
% Total Metabolites | 20-25% | 8-12% |
CYP3A4 Expression | High | Moderate |
Sulfoxide Plasma AUC | 1,286 ± 458 ng•h/mL | 380 ± 120 ng•h/mL |
Major Competing Pathway | N-desalkylation | 7-hydroxylation |
Population pharmacokinetic models characterize quetiapine sulfoxide's exposure profile using a two-compartment model with first-order formation kinetics. The metabolite-to-parent ratio follows time-dependent kinetics: the metabolic ratio peaks at 119% at 2 hours post-dosing, declining to 30% by 72 hours due to differential elimination rates (t½ = 6h for quetiapine vs. 9-12h for sulfoxide) [6] [8]. Covariate analysis identifies age as a significant covariate, with patients ≥65 years exhibiting 1.5-fold higher sulfoxide C/D ratios (dose-adjusted concentrations) compared to younger adults (P = 0.03), attributed to reduced CYP3A4 activity in elderly populations [8].
Physiologically based pharmacokinetic (PBPK) simulations accurately predict human sulfoxide exposure, with models showing <15% deviation from observed clinical AUC values. When co-administered with methadone, sulfoxide exhibits 2.3-fold increased brain penetration in rat models due to P-glycoprotein transporter inhibition, though this interaction effect remains quantitatively minor (<20% exposure change) in humans according to DUID (driving under the influence of drugs) blood sample analyses [4] [7] [8].
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3